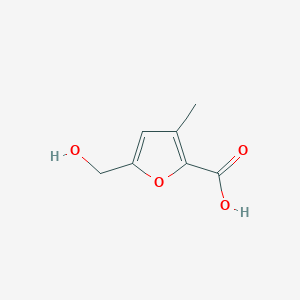

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-2-5(3-8)11-6(4)7(9)10/h2,8H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZFNBLPFJDMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid typically involves the oxidation of 5-(Hydroxymethyl)-2-furfural (HMF). One common method is the use of hydrogen peroxide (H₂O₂) in alkaline conditions, which efficiently converts HMF to the desired carboxylic acid . Another approach involves the use of heterogeneous catalysts, such as niobic acid, which can dehydrate glucose into HMF and subsequently oxidize it to 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid .

Industrial Production Methods

Industrial production of 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid often relies on catalytic processes that ensure high yield and purity. The use of solid acid catalysts, such as sulfonated carbon-based acids and zeolites, has been widely applied in the conversion of biomass to HMF, which is then oxidized to the target compound . These methods are favored for their efficiency and environmental friendliness, aligning with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used to replace the hydroxymethyl group under basic or acidic conditions.

Major Products

2,5-Furandicarboxylic acid (FDCA): Formed through complete oxidation of the compound.

Alcohol derivatives: Resulting from the reduction of the carboxylic acid group.

Substituted furans: Produced through nucleophilic substitution reactions.

Scientific Research Applications

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various furan derivatives and polymers.

Biology: The compound is used in the study of metabolic pathways involving furan compounds.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The hydroxymethyl group can participate in hydrogen bonding and nucleophilic attacks, while the carboxylic acid group can engage in acid-base reactions and form esters or amides. These properties make the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to key analogs based on substituent position, functional groups, and bioactivity:

Physicochemical Properties

- Acidity: The hydroxymethyl group at C5 in the target compound likely lowers its pKa compared to non-hydroxylated analogs. For comparison, 5-(hydroxymethyl)furan-3-carboxylic acid (flufuran) has a pKa of ~4.03, while kojic acid (a γ-pyrone derivative) has a higher pKa of ~7.68 due to differing resonance stabilization .

- Solubility : The hydroxymethyl group enhances hydrophilicity, making the target compound more water-soluble than 5-methylfuran-2-carboxylic acid.

Biological Activity

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid (HMFCA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological properties, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid is a derivative of furan, a heterocyclic organic compound. The presence of the hydroxymethyl and carboxylic acid functional groups contributes to its reactivity and biological activity. Its chemical structure can be represented as follows:

Biological Activity Overview

Research has shown that HMFCA exhibits various biological activities, including:

- Antimicrobial Activity : HMFCA has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Studies indicate that HMFCA can inhibit the growth of several cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary studies suggest that HMFCA may possess anti-inflammatory properties.

Antimicrobial Activity

HMFCA has been evaluated for its antimicrobial properties against various bacterial strains. A study reported the Minimum Inhibitory Concentration (MIC) of HMFCA against Staphylococcus aureus at 1.00 µg/mL, indicating potent antibacterial activity. Additionally, it showed effectiveness against Escherichia coli and other pathogens.

Table 1: Antimicrobial Activity of HMFCA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Escherichia coli | 2.00 |

| Bacillus subtilis | 1.50 |

Anticancer Activity

The anticancer potential of HMFCA has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells).

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method, HMFCA exhibited the following IC50 values:

Table 2: IC50 Values of HMFCA Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 120.06 |

| Vero | 124.46 |

These results indicate that HMFCA has selective toxicity towards cancer cells compared to normal cells, highlighting its potential for further development as an anticancer drug.

The mechanism by which HMFCA exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets within bacterial cells and cancer cells, leading to inhibition of growth and proliferation. Potential mechanisms include:

- Inhibition of Enzyme Activity : HMFCA may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, HMFCA may trigger apoptotic pathways leading to cell death.

Q & A

Q. 1.1. What are the optimal synthetic routes for 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid?

The compound can be synthesized via catalytic functionalization of furan derivatives. A common method involves reacting hydroxymethylfurfural (HMF) with methylating agents under mild acidic conditions (60–80°C, 2–4 hours). Purification typically employs recrystallization or column chromatography to isolate the carboxylic acid moiety. Reaction yields depend on stoichiometric ratios and catalyst selection (e.g., transition metals or Brønsted acids) .

Q. 1.2. What analytical techniques are recommended for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy : To confirm substituent positions on the furan ring (e.g., H and C chemical shifts for hydroxymethyl and methyl groups) .

- HPLC/MS : For purity assessment and molecular weight verification.

- X-ray crystallography : To resolve ambiguities in regiochemistry, particularly when structural isomers are possible .

Q. 1.3. How should researchers handle safety and storage protocols?

The compound is designated for research use only. Key safety measures include:

- Using PPE (gloves, lab coats, eye protection) to avoid skin/eye contact.

- Storing in a cool, dry environment (<25°C) away from oxidizers.

- Referencing the Safety Data Sheet (SDS) for hazard-specific guidelines .

Advanced Research Questions

Q. 2.1. How can regioselectivity challenges in furan functionalization be addressed during synthesis?

Regioselective introduction of hydroxymethyl and methyl groups requires careful control of reaction conditions:

- Catalyst design : Lewis acids (e.g., ZnCl) can direct electrophilic substitution to the 3-position of the furan ring.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged heating may shift selectivity .

Q. 2.2. What strategies resolve contradictions in spectroscopic data for structurally similar furan derivatives?

Discrepancies in NMR or mass spectrometry data (e.g., conflicting C shifts) often arise from:

Q. 2.3. How can computational methods predict the bioactivity of this compound?

- Docking studies : Simulate interactions with targets like monoamine oxidase B (MAO-B) using software such as AutoDock Vina.

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity.

- MD simulations : Assess binding stability over time, particularly for neurological applications .

Q. 2.4. What are the degradation pathways under varying pH and temperature conditions?

- Acidic conditions : Hydrolysis of the furan ring may yield levulinic acid derivatives.

- Alkaline conditions : Decarboxylation at the 2-position is common.

- Thermal stability : Decomposition above 150°C generates volatile byproducts (e.g., CO, formaldehyde) .

Data-Driven Research Applications

Q. 3.1. How is this compound utilized in enzyme inhibition studies?

It serves as a scaffold for designing MAO-B inhibitors. Key steps include:

- In vitro assays : Measure IC values using fluorogenic substrates (e.g., kynuramine).

- Structure-activity relationships (SAR) : Modify substituents to enhance binding affinity and selectivity .

Q. 3.2. What role does it play in sustainable chemistry?

As a biomass-derived platform chemical, it contributes to:

- Green synthesis : Replaces petroleum-based intermediates in polymer production.

- Catalytic valorization : Upgrading via hydrogenolysis or oxidation to dicarboxylic acids .

Methodological Troubleshooting

Q. 4.1. How to address low yields in large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer compared to batch processes.

- Catalyst recycling : Immobilize catalysts (e.g., on silica supports) to reduce costs.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.